molecular formula C11H9BrN2 B1463039 2-Bromo-5-(2-tolyl)pyrazine CAS No. 1142195-93-4

2-Bromo-5-(2-tolyl)pyrazine

Cat. No. B1463039
M. Wt: 249.11 g/mol
InChI Key: SEWXZYKQNKPJFG-UHFFFAOYSA-N
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Description

“2-Bromo-5-(2-tolyl)pyrazine” is a chemical compound with the molecular formula C11H9BrN2 and a molecular weight of 249.11 . It is also known as "2-Bromo-5-(2-methylphenyl)pyrazine" .


Molecular Structure Analysis

The molecular structure of “2-Bromo-5-(2-tolyl)pyrazine” can be analyzed using methods such as Density Functional Theory (DFT) and Hartree-Fock (HF). These methods can be used to optimize the molecular structure and compute the Molecular Electrostatic Potential (MEP). The time-dependent DFT approach can be used to simulate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to achieve the frontier orbital gap .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Bromo-5-(2-tolyl)pyrazine” include a molecular weight of 249.11 . Further properties such as melting point, boiling point, and density can be determined through experimental methods .

Scientific Research Applications

Synthesis and Material Development

2-Bromo-5-(2-tolyl)pyrazine and its derivatives play a significant role in the development of new materials, particularly in the field of organic optoelectronics. The regioselective synthesis of dipyrrolopyrazine (DPP) derivatives, involving amination reactions of dihalo-pyrrolopyrazines, showcases the compound's utility in creating materials with promising optical and thermal properties. These derivatives are particularly interesting for optoelectronic applications due to their efficient synthesis methods and the resulting compounds' comprehensive study of optical properties, thermal behavior, and molecular packing (Meti et al., 2017).

Photophysical and Photochemical Properties

The photophysical and photochemical properties of pyrazine derivatives, including those similar to 2-Bromo-5-(2-tolyl)pyrazine, have been extensively studied. For instance, the reaction of 2,5‐dibromopyrazine with N‐Lithium pyrazolate leads to compounds with significant photostability and unique emission characteristics, useful in understanding the photodegradation pathways and enhancing the design of stable photoluminescent materials (Pizarro et al., 2018).

Organometallic Chemistry

In organometallic chemistry, 2-Bromo-5-(2-tolyl)pyrazine derivatives serve as precursors or intermediates in forming complex structures. For example, the reaction of bromo-bridged cyclopalladated complexes with aromatic and aliphatic bidentate N-donor ligands leads to the formation of P,C-palladacycles, where pyrazine molecules act as bridging ligands between palladium centers. Such studies provide insights into the polymerization processes and the stability of organometallic polymers, contributing to advancements in catalysis and material science (Karami et al., 2016).

Corrosion Inhibition

The exploration of pyrazine derivatives, including those structurally related to 2-Bromo-5-(2-tolyl)pyrazine, in corrosion inhibition, reveals their potential in protecting metal surfaces. Theoretical evaluations, such as density functional theory (DFT) and molecular dynamics (MD) simulations, have shown that certain pyrazine derivatives can effectively inhibit steel corrosion, offering a promising avenue for developing new corrosion inhibitors (Saha et al., 2016).

Future Directions

The future directions for “2-Bromo-5-(2-tolyl)pyrazine” could involve further exploration of its synthesis methods, chemical reactions, and potential biological activities. The development of more efficient synthesis methods and a deeper understanding of its mechanism of action could lead to new applications in various fields .

properties

IUPAC Name

2-bromo-5-(2-methylphenyl)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2/c1-8-4-2-3-5-9(8)10-6-14-11(12)7-13-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEWXZYKQNKPJFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CN=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-(2-methylphenyl)pyrazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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